ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1246552-63-5

ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Catalog Number: EVT-1739020
CAS Number: 1246552-63-5
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound serves as a key intermediate in synthesizing various biologically active compounds, particularly those targeting purine receptors and exhibiting antimicrobial properties. []

Synthesis Analysis

Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be synthesized through various methods. One common approach involves a multi-step process starting from readily available starting materials like substituted pyrazoles and pyridine derivatives. []

Another approach utilizes a modified Friedländer reaction, where a suitably substituted o-amino-aldehyde-pyrazole undergoes condensation to form the pyrazolo[3,4-b]pyridine core, with the ethyl carboxylate and hydroxyl groups introduced through subsequent synthetic steps. []

Molecular Structure Analysis

While the provided abstracts lack detailed molecular structure data, they suggest that ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate likely exists predominantly in its keto tautomeric form. This tautomerism involves the migration of a proton from the hydroxyl group at the 6th position to the nitrogen atom in the pyrazole ring, leading to the formation of a carbonyl group. []

Chemical Reactions Analysis
  • Alkylation: The hydroxyl group can be alkylated to introduce different substituents at that position. []
  • Condensation reactions: The carbonyl group in the keto tautomer can undergo condensation reactions with various nucleophiles like hydrazines and amines. This allows for the construction of diverse heterocyclic systems fused to the pyrazolopyridine core. [, ]
  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. []
Applications
  • Antimicrobial agents: Several studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives as antibacterial and antifungal agents. These compounds often target essential enzymes or pathways in the microorganisms, leading to growth inhibition or cell death. [, ]
  • Purine receptor antagonists: Pyrazolo[3,4-b]pyridine derivatives bearing structural similarities to purine nucleobases can act as antagonists for purine receptors, including adenosine receptors. These receptors play crucial roles in various physiological processes, and their modulation holds therapeutic potential for conditions like cardiovascular diseases and cancer. [, ]
  • Anticancer agents: Research indicates that certain pyrazolo[3,4-b]pyridine derivatives possess potent anticancer activity. Their mechanisms of action vary and can involve inducing apoptosis, inhibiting cell cycle progression, or interfering with specific signaling pathways crucial for tumor growth and survival. [, ]

Ethyl 5-amino-1-methylpyrazole-4-carboxylate

  • Compound Description: This compound serves as a precursor in synthesizing various pyrazolo[3,4-b]pyridine derivatives, particularly analogs of xanthine and isoguanine. []
  • Relevance: This compound shares the core pyrazole-4-carboxylate structure with the target compound, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The presence of an amino group at the 5-position in this compound allows for further modification and cyclization reactions to form the pyrazolo[3,4-b]pyridine ring system. []

4,6-Dihydroxy-1-methylpyrazolo[3,4-b]pyridine

  • Compound Description: Synthesized from ethyl 5-amino-1-methylpyrazole-4-carboxylate, this compound represents a xanthine analog. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with the target compound, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The key difference lies in the presence of a methyl group at N1 and two hydroxyl groups at positions 4 and 6, indicating potential modifications achievable from the target compound. []

5-Amino-1-methylpyrazole-4-carbonitrile

  • Compound Description: This compound is another crucial precursor in synthesizing pyrazolo[3,4-b]pyridine derivatives, particularly isoguanine analogs. []
  • Relevance: Similar to the target compound, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, this compound retains the pyrazole ring with substitutions at the 4 and 5 positions. The substitution of the carboxylate group with a nitrile allows for different synthetic pathways to access the final pyrazolo[3,4-b]pyridine structure. []

4-Amino-6-hydroxy-1-methylpyrazolo[3,4-b]pyridine

  • Compound Description: This compound, synthesized from 5-amino-1-methylpyrazole-4-carbonitrile, is an analog of isoguanine. []
  • Relevance: This isoguanine analog shares the core pyrazolo[3,4-b]pyridine scaffold with the target compound, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, highlighting the possibility of synthesizing other biologically relevant purine analogs from the target compound. []

4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound, prepared via a distinct synthetic route, has been mistakenly identified as the 6-oxo isomer in previous literature. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine scaffold with the target compound, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, but differs in the position of the carbonyl group and the saturation of the pyridine ring, highlighting potential isomers and tautomers of the target compound. []

6,7-Dihydro-6-oxo-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound arises from specific acidic cyclization conditions of (2-alkoxycarbonyl-vinyl-amino)pyrazoles. []
  • Relevance: This compound exemplifies the impact of different synthetic conditions on the final product. Though sharing the pyrazolo[3,4-b]pyridine core with the target compound, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, this compound demonstrates the possibility of forming regioisomers with different properties. []

(2-Alkoxycarbonyl-vinyl-amino)pyrazoles

  • Compound Description: This class of compounds can cyclize under various conditions to form both 4-oxo and 6-oxo pyrazolo[3,4-b]pyridine derivatives. []
  • Relevance: Although not directly containing the pyrazolo[3,4-b]pyridine core, (2-alkoxycarbonyl-vinyl-amino)pyrazoles are crucial synthetic intermediates. Their variable cyclization reactions underscore the versatility in synthesizing regioisomers of the target compound, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. []

Ethyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This group of compounds represents a novel class of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, synthesized from their corresponding 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate precursors. []
  • Relevance: These compounds share a significant structural resemblance to the target compound, ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, having the same core structure with an aryl group at position 4 and an ethyl carboxylate at position 5. The variations in the saturation of the pyridine ring and the presence of a methyl group at position 6 in these compounds showcase possible structural modifications and their effects. []

Properties

CAS Number

1246552-63-5

Product Name

ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

IUPAC Name

ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-4-carboxylate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)5-3-7(13)11-8-6(5)4-10-12-8/h3-4H,2H2,1H3,(H2,10,11,12,13)

InChI Key

KECQKNGBRNTZCJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)NC2=C1C=NN2

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.